molecular formula C23H28N2O2 B10968179 3-(4-methoxyphenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

3-(4-methoxyphenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

Cat. No.: B10968179
M. Wt: 364.5 g/mol
InChI Key: RSMCTEGBPNKFBR-VMPITWQZSA-N
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Description

3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpropenyl group, and a piperazino group. Its molecular formula is C22H28N2O2, and it has a molecular weight of 352.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-(4-aminophenyl)-3-phenylprop-2-en-1-one in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H28N2O2/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-10,12-13H,11,14-19H2,1H3/b8-5+

InChI Key

RSMCTEGBPNKFBR-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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